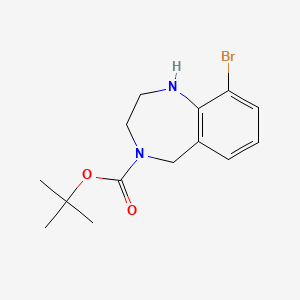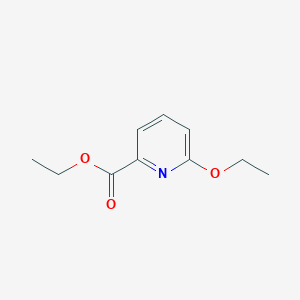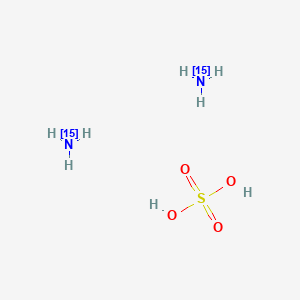
N-(4-methylpiperazin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylpiperazin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a useful research compound. Its molecular formula is C18H28BN3O3 and its molecular weight is 345.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis Methods : N-(4-methylpiperazin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and related compounds are synthesized through multi-step substitution reactions. The process involves the use of boric acid ester intermediates with benzene rings (Huang et al., 2021).
- Crystallographic and Conformational Analysis : The molecular structures of these compounds are confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Single crystals are measured by X-ray diffraction for further analysis (Huang et al., 2021).
Density Functional Theory (DFT) Studies
- Molecular Structure Optimization : DFT is utilized to calculate and optimize the molecular structures of these compounds. The results from DFT analyses are consistent with the crystal structures determined by X-ray diffraction, ensuring the accuracy of the molecular models (Wu et al., 2021).
- Physicochemical Properties Exploration : The molecular electrostatic potential and frontier molecular orbitals of these compounds are investigated through DFT. This helps in revealing some of their physicochemical properties, which are crucial for understanding their potential applications in various fields (Wu et al., 2021).
Potential Applications in Drug Synthesis
- Antipsychotic Drug Analogues : Some derivatives of this compound demonstrate potent antipsychotic activity. These compounds are analogues of loxapine, an antipsychotic drug, suggesting their potential application in the development of new psychiatric medications (Kohara et al., 2002).
Exploration in Radiopharmaceuticals
- Development of Radioligands : Certain analogues of this compound are designed with the aim of obtaining selective α(1)-adrenoceptor antagonists. These are suitable for development as radioligands for imaging central α(1)-adrenoceptors by positron emission tomography, indicating their use in medical imaging and diagnostic procedures (Kristensen et al., 2010).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of N-(4-methylpiperazin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves the coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with 4-methylpiperazine followed by amidation.", "Starting Materials": [ "4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid", "4-methylpiperazine", "N,N'-dicyclohexylcarbodiimide (DCC)", "1-hydroxybenzotriazole (HOBt)", "N,N-dimethylformamide (DMF)", "Diethyl ether", "Sodium bicarbonate (NaHCO3)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: The reaction involves the reaction of 4-bromotoluene with bis(pinacolato)diboron followed by oxidation with potassium permanganate to give the corresponding carboxylic acid. The acid is then treated with bis(trimethylsilyl)acetamide (BSA) and trifluoroacetic acid (TFA) to give the desired product.", "Coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with 4-methylpiperazine: The reaction involves the activation of the carboxylic acid with DCC and HOBt in DMF to give the corresponding active ester. The active ester is then reacted with 4-methylpiperazine in DMF to give the desired product.", "Amidation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: The reaction involves the treatment of the product from the previous step with NaHCO3 and diethyl ether to remove the protecting groups. The resulting amine is then reacted with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid in DMF in the presence of HOBt and DCC to give the desired amide product. The product is purified by column chromatography using silica gel and eluting with a mixture of ethyl acetate and hexanes. The product is then dried with MgSO4 and characterized by NMR spectroscopy and mass spectrometry." ] } | |
CAS-Nummer |
879486-21-2 |
Molekularformel |
C18H28BN3O3 |
Molekulargewicht |
345.2 g/mol |
IUPAC-Name |
N-(4-methylpiperazin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C18H28BN3O3/c1-17(2)18(3,4)25-19(24-17)15-8-6-7-14(13-15)16(23)20-22-11-9-21(5)10-12-22/h6-8,13H,9-12H2,1-5H3,(H,20,23) |
InChI-Schlüssel |
GJKHLDXBNQNZOC-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NN3CCN(CC3)C |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NN3CCN(CC3)C |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




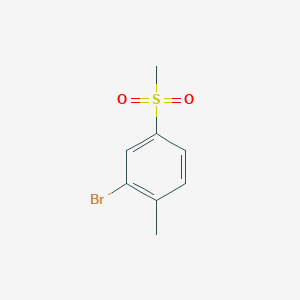

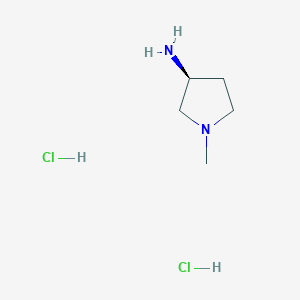
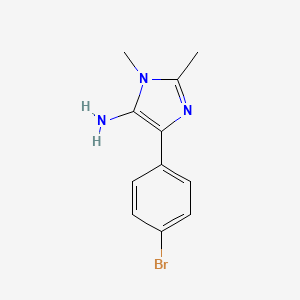
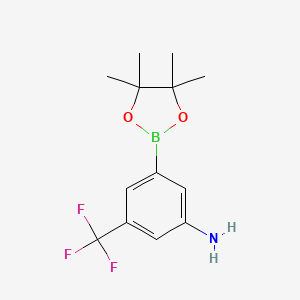
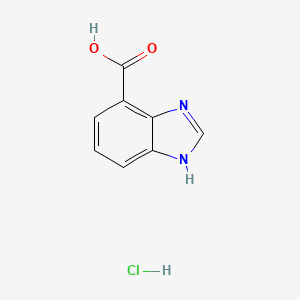

![2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1374618.png)

